2-(Dimethylamino)butanoic acid

Description

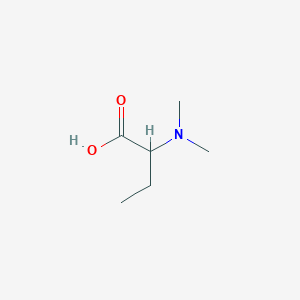

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIKQYIJSJGRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596077 | |

| Record name | 2-(Dimethylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170941-86-3 | |

| Record name | 2-(Dimethylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethylamino Butanoic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the dimethylamino group at the alpha-position of a butanoic acid framework in a limited number of steps. These approaches are often favored for their efficiency and atom economy.

Amination Reactions at the Alpha-Carbon of Butanoic Acid

A fundamental approach to the synthesis of α-amino acids involves the amination of an α-halocarboxylic acid. This method, an adaptation of the Hell–Volhard–Zelinskii reaction, provides a direct route to the target compound. libretexts.org The synthesis commences with the α-bromination of butanoic acid, followed by nucleophilic substitution with dimethylamine (B145610).

α-Bromination: Butanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromobutanoic acid.

Amination: The resulting 2-bromobutanoic acid undergoes a nucleophilic substitution reaction with an excess of dimethylamine ( (CH₃)₂NH ) to produce 2-(dimethylamino)butanoic acid. The use of excess dimethylamine is crucial to neutralize the hydrobromic acid byproduct and to drive the reaction to completion.

| Step | Reactants | Reagents | Product |

| 1 | Butanoic acid | Br₂, PBr₃ | 2-Bromobutanoic acid |

| 2 | 2-Bromobutanoic acid | (CH₃)₂NH | This compound |

This table illustrates a generalized direct amination approach.

While this method is straightforward, it may require careful optimization to minimize the formation of byproducts and to ensure high yields. The reduced nucleophilicity of the nitrogen atom in the final product helps to prevent further alkylation, making this a viable synthetic route. libretexts.org

Reductive Amination Strategies

Reductive amination offers another versatile pathway for the synthesis of α-amino acids. This method typically involves the reaction of an α-keto acid with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, the precursor would be 2-oxobutanoic acid.

The reaction proceeds in two main stages:

Imine Formation: 2-Oxobutanoic acid reacts with dimethylamine to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over ketones. plos.orgresearchgate.net

| Precursor | Amine | Reducing Agent | Product |

| 2-Oxobutanoic acid | Dimethylamine | NaBH₃CN or NaBH(OAc)₃ | This compound |

This table outlines the key components of a reductive amination strategy.

This method is widely used in organic synthesis due to its operational simplicity and the commercial availability of the starting materials. plos.org The reaction conditions are generally mild, making it suitable for a range of substrates.

Multistep Synthetic Sequences

More elaborate, multistep synthetic sequences can also be employed, particularly when aiming for higher purity or when starting from more readily available precursors. One such approach could start from 2-aminobutanoic acid (a derivative of butyrine). This sequence would involve the N,N-dimethylation of the primary amine.

A common method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) as the source of the methyl groups.

The synthesis would proceed as follows:

Starting Material: 2-Aminobutanoic acid.

N,N-Dimethylation: The amino acid is treated with an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate imine, which is then reduced by the formic acid (acting as a hydride donor). This process is repeated to install the second methyl group, yielding this compound.

A related multistep synthesis is described in the preparation of a more complex derivative, which starts from methyl 2-aminobutanoate and proceeds through an aziridine (B145994) intermediate before further functionalization. nih.govresearchgate.netsnmjournals.org Another patent details the synthesis of 2-(N,N-dimethylamino)-2-phenylbutyric acid as an intermediate in a longer synthetic route, showcasing a Strecker-type reaction followed by hydrolysis. google.com

Stereoselective Synthesis Routes

For applications where the stereochemistry of the α-carbon is critical, stereoselective synthesis methods are required. These routes aim to produce a single enantiomer of this compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of amino acid synthesis, a common strategy involves the use of a chiral auxiliary to control the alkylation or amination of a glycine (B1666218) enolate equivalent. For the synthesis of a specific enantiomer of this compound, one could envision a sequence starting with a chiral auxiliary-attached acetate (B1210297) or glycine derivative.

An example of such a strategy could involve:

Attachment of a chiral auxiliary (e.g., a derivative of camphor (B46023), or an Evans auxiliary) to a suitable carboxylic acid derivative.

Diastereoselective introduction of the ethyl group at the α-position.

Stereoselective introduction of the dimethylamino group.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The literature describes the use of carbohydrate-based chiral auxiliaries in stereoselective Ugi reactions on solid-phase supports to produce chiral amino acid derivatives. mdpi.com Similarly, chiral N-acyl amino alcohols have been used to prepare tert-butanesulfinamide, a key reagent in the asymmetric synthesis of α,β-diamino acids. researchgate.net These principles could be adapted for the synthesis of the target compound.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the asymmetric synthesis of this compound, several catalytic approaches could be considered:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable enamine or enamide precursor, derived from 2-oxobutanoic acid and dimethylamine, using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands).

Catalytic Asymmetric Amination: The direct α-amination of a butanoic acid derivative using a chiral catalyst. For instance, iron-catalyzed direct α-amination of carboxylic acids has been reported as a sustainable method for producing N-protected α-amino acids with high stereocontrol. researchgate.net

Organocatalysis: The use of small, chiral organic molecules as catalysts. Proline and its derivatives, for example, have been successfully employed in the asymmetric α-amination of aldehydes and ketones. uni-koeln.de

The development of chiral-at-metal complexes, such as those based on iridium and rhodium, has also provided highly effective catalysts for a range of asymmetric transformations, including cycloadditions and Michael additions, which could potentially be adapted for the synthesis of chiral amino acids. nih.gov

| Catalytic Approach | Precursor Type | Catalyst Type |

| Asymmetric Hydrogenation | Enamine/Enamide | Chiral Rhodium or Iridium Complex |

| Asymmetric Amination | Butanoic acid derivative | Chiral Iron Complex |

| Organocatalysis | α-Keto acid or aldehyde | Chiral Amine (e.g., Proline) |

This table summarizes potential enantioselective catalytic routes.

The choice of synthetic method for this compound will ultimately depend on the desired scale, purity, and stereochemical requirements of the final product.

Diastereoselective Approaches

The creation of the chiral center at the second carbon of this compound can be achieved with a degree of stereocontrol through diastereoselective synthesis. These methods typically involve the use of a chiral auxiliary to direct the formation of one diastereomer over the other.

One common strategy is the alkylation of a chiral glycine enolate equivalent . In this approach, a chiral auxiliary, such as one derived from camphor or a pseudoephedrine glycinamide, is attached to a glycine molecule. thieme-connect.com The resulting chiral template is then deprotonated to form a chiral enolate, which subsequently reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The steric hindrance provided by the chiral auxiliary favors the approach of the electrophile from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantioenriched 2-aminobutanoic acid, which can then be N,N-dimethylated.

Another potential diastereoselective route involves the asymmetric Strecker reaction . This method starts with the condensation of propanal with a chiral amine to form a chiral imine. The addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to this imine proceeds with facial selectivity guided by the chiral amine. google.com Hydrolysis of the resulting α-aminonitrile yields the corresponding amino acid. The choice of the chiral amine is crucial for achieving high diastereoselectivity. Subsequent N,N-dimethylation would then produce the target compound.

Resolution Techniques for Enantiomeric Separation

For synthetic methods that result in a racemic mixture of this compound, enantiomeric resolution is necessary to isolate the individual enantiomers. The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org

Given that this compound is an amino acid, it possesses both an acidic carboxylic acid group and a basic dimethylamino group. This amphoteric nature allows for resolution using either a chiral acid or a chiral base. However, resolution is more commonly performed by reacting the basic dimethylamino group with a chiral acid.

Commonly used chiral resolving agents for this purpose include:

L-(+)-Tartaric acid

D-(-)-Tartaric acid

(-)-Mandelic acid google.com

(+)-Mandelic acid google.com

Dibenzoyl-L-tartaric acid niscpr.res.in

The process involves dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize out of the solution, while the other remains in the mother liquor. After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with a base to neutralize the resolving acid. The enantiomeric purity of the final product can be determined using techniques such as chiral high-performance liquid chromatography (HPLC).

Preparation of Salt Forms (e.g., Hydrochloride)

The hydrochloride salt of this compound is a common and stable form of the compound. Its preparation is a straightforward acid-base reaction. Typically, the free base of this compound is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. google.com

A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise to the solution of the amino acid. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum to yield the final this compound hydrochloride salt. google.com The purity of the resulting salt can be assessed by melting point determination and spectroscopic methods.

Comparison of Synthetic Yields and Purity Across Methodologies

A direct comparison of the synthetic yields and purity for this compound is challenging due to the lack of specific literature focused on this exact molecule. However, by examining the general methodologies for the synthesis of related N,N-dimethylamino acids, an illustrative comparison can be made.

Two primary non-asymmetric routes to this compound are:

Reductive amination of 2-ketobutanoic acid: This involves the reaction of 2-ketobutanoic acid with dimethylamine in the presence of a reducing agent.

Direct alkylation of 2-aminobutanoic acid: A common method for this is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to achieve N,N-dimethylation. monash.edu Another approach is the alkylation of 2-bromobutanoic acid with dimethylamine.

Below is an illustrative data table comparing these potential synthetic routes. The values are representative of what might be expected for these types of reactions based on analogous transformations.

| Synthetic Methodology | Starting Materials | Illustrative Yield (%) | Illustrative Purity (%) | Key Considerations |

| Reductive Amination | 2-Ketobutanoic acid, Dimethylamine, Reducing Agent (e.g., NaBH₃CN) | 60-85 | >95 | Requires the synthesis of the α-keto acid precursor. The reaction can be highly selective. masterorganicchemistry.com |

| Eschweiler-Clarke Reaction | 2-Aminobutanoic acid, Formaldehyde, Formic acid | 70-90 | >98 | A classic and often high-yielding method for N,N-dimethylation of amino acids. monash.edu |

| Alkylation of 2-Bromobutanoic Acid | 2-Bromobutanoic acid, Dimethylamine | 50-70 | 90-95 | Potential for side reactions and requires careful control of reaction conditions. |

For diastereoselective and enantioselective methods, the yields are often lower due to the multi-step nature of the synthesis and the purification required to achieve high stereochemical purity.

| Stereoselective Methodology | General Approach | Illustrative Yield (%) | Illustrative Diastereomeric/Enantiomeric Excess (%) | Key Considerations |

| Diastereoselective Alkylation | Alkylation of a chiral glycine enolate equivalent. | 40-60 | >90 | Requires the use of a stoichiometric amount of a chiral auxiliary, which may be expensive. thieme-connect.com |

| Enantiomeric Resolution | Fractional crystallization of diastereomeric salts. | 30-45 (for a single enantiomer) | >98 | The overall yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer from a racemic mixture. |

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Characterization

Spectroscopic characterization provides a fingerprint of a molecule, allowing for its unambiguous identification. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for probing the atomic and functional group composition of 2-(Dimethylamino)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of individual atoms. For this compound, which exists as a zwitterion under neutral pH, the analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to assemble the structural puzzle.

In a ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons in the molecule generates a distinct signal. The spectrum would be expected to show four primary signals, each with a characteristic chemical shift (δ, in ppm), integration value (proportional to the number of protons), and splitting pattern (multiplicity).

The N-methyl protons of the dimethylamino group, being equivalent, would appear as a sharp singlet, typically in the range of 2.7-3.0 ppm. The proton at the chiral center (α-carbon, C2) is adjacent to a methylene (B1212753) (CH₂) group and would, therefore, be expected to appear as a triplet. Its position would be shifted downfield due to the deshielding effects of the adjacent nitrogen and carboxyl groups. The methylene protons (C3) are diastereotopic and are flanked by the α-proton and a terminal methyl group, which would likely result in a complex multiplet. The terminal methyl protons (C4) would appear as a triplet due to coupling with the adjacent methylene group, at a position characteristic of an alkyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH(N)- | ~3.2 - 3.7 | Triplet (t) | 1H |

| -N(CH ₃)₂ | ~2.7 - 3.0 | Singlet (s) | 6H |

| -CH ₂-CH₃ | ~1.8 - 2.1 | Multiplet (m) | 2H |

| -CH₂-CH ₃ | ~0.9 - 1.1 | Triplet (t) | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The exact values can vary based on solvent and pH.

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. For this compound, five distinct signals are expected. The carboxylic acid carbon (C1) would appear furthest downfield, typically above 170 ppm. The α-carbon (C2), directly attached to the nitrogen, would be significantly deshielded. The carbons of the N-methyl groups would appear as a single peak in the 40-50 ppm range. The remaining two carbons of the butyl chain (C3 and C4) would have chemical shifts characteristic of a simple alkane, with C3 being slightly more deshielded than C4 due to its proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~175 - 180 |

| C H(N)- | ~65 - 70 |

| -N(C H₃)₂ | ~40 - 45 |

| -C H₂-CH₃ | ~24 - 28 |

| -CH₂-C H₃ | ~10 - 13 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary with experimental conditions.

To confirm the assignments made in 1D NMR and to establish the precise connectivity of the atoms, 2D NMR experiments are indispensable. chemnet.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a cross-peak between the α-proton (C2-H) and the methylene protons (C3-H₂). Another cross-peak would connect the methylene protons (C3-H₂) to the terminal methyl protons (C4-H₃), confirming the -CH-CH₂-CH₃ sequence of the butyric acid chain. No correlation would be seen for the N-methyl singlet, as those protons are not coupled to any other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum: the C2-H triplet to the C2 carbon, the C3-H₂ multiplet to the C3 carbon, the C4-H₃ triplet to the C4 carbon, and the N-methyl singlet to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the different spin systems. Key correlations would include the N-methyl protons showing a cross-peak to the α-carbon (C2), confirming the location of the dimethylamino group. The α-proton (C2-H) would be expected to show a correlation to the carboxyl carbon (C1), linking the amino function to the acid function.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. As an amino acid, its solid-state spectrum is dominated by features of the zwitterion. A very broad and strong absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration, often overlapping with C-H stretching bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear as strong absorptions. The C-N stretching vibration and various bending vibrations provide further confirmation of the structure.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | Ammonium (B1175870) ion | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Alkyl groups | 2850 - 3000 | Medium-Strong |

| Asymmetric C=O Stretch | Carboxylate (COO⁻) | 1550 - 1610 | Strong |

| Symmetric C=O Stretch | Carboxylate (COO⁻) | ~1400 - 1420 | Medium |

| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium |

Note: Wavenumbers are approximate and can be influenced by sample preparation and physical state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C6H13NO2, corresponding to a monoisotopic mass of 131.0946 Da. An HRMS analysis would be expected to confirm this precise mass.

However, specific experimental HRMS data for this compound is not available in published research.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Theoretical m/z |

|---|---|

| [M+H]⁺ | 132.1021 |

| [M+Na]⁺ | 154.0840 |

| [M-H]⁻ | 130.0868 |

Note: This table is based on theoretical calculations and not on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides detailed structural information. For this compound, fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the alkyl chain, and fragmentation of the dimethylamino group.

A detailed study on the MS/MS fragmentation of this compound has not been found in the scientific literature. Consequently, a data table of its characteristic fragmentation patterns cannot be provided.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is used to identify the presence of chromophores, which are parts of a molecule that absorb light. The carboxylic acid and amino groups in this compound are not strong chromophores and would be expected to have absorption maxima in the far UV region.

There is no available experimental UV-Vis absorption data specifically for this compound in the scientific literature.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction of this compound. Therefore, no crystallographic data can be presented.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a primary and powerful technique for investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms or polymorphs. mdpi.com Each polymorph, possessing a unique crystal lattice arrangement, diffracts X-rays in a distinct pattern, which serves as a fingerprint for its identification. researchgate.net The analysis of polymorphism is critical in the pharmaceutical and chemical industries, as different polymorphs of the same compound can exhibit significant variations in physical properties such as solubility, melting point, stability, and bioavailability. mdpi.com

The PXRD technique involves irradiating a powdered sample of the material with a monochromatic X-ray beam. As the sample is rotated, the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks at specific angles that are characteristic of the material's crystal structure. mdpi.comresearchgate.net

For this compound, PXRD would be employed to identify and differentiate potential polymorphic forms that may arise during synthesis or crystallization processes. By comparing the experimental PXRD pattern of a sample to known patterns of established polymorphs, one can determine the phase purity of the bulk material. researchgate.net The presence of unexpected peaks or shifts in peak positions can indicate the existence of a new polymorph or a mixture of forms. researchgate.net While specific PXRD data for this compound is not extensively published, the table below illustrates a hypothetical scenario of how PXRD data could distinguish between two different polymorphs (Form A and Form B).

Interactive Data Table: Illustrative PXRD Peak Data for Hypothetical Polymorphs of this compound

| Polymorph | Characteristic Peaks (2θ ± 0.2°) | Relative Intensity |

| Form A | 10.5°, 15.2°, 21.0°, 25.8° | High, Medium, High, Low |

| Form B | 12.1°, 18.5°, 22.3°, 24.0° | Medium, High, High, Medium |

Note: The data in this table is illustrative to demonstrate the application of PXRD and does not represent experimentally verified data for this compound.

Chromatographic Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. crsubscription.comiitg.ac.in Various chromatographic methods are indispensable for the analysis of this compound, enabling its purification, quantification, and the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. mdpi.comresearchgate.net The determination of the enantiomeric ratio is critical because different enantiomers of a chiral molecule can have distinct biological activities. mdpi.com

To separate enantiomers, which have identical physical properties in a non-chiral environment, chiral recognition is necessary. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): The HPLC column is packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. nih.gov

For this compound, HPLC methods would be developed to quantify its purity by separating it from any starting materials, by-products, or degradation products. Furthermore, chiral HPLC methods are essential to determine its enantiomeric excess, ensuring the desired stereoisomer is present in the correct proportion. google.comdoi.org

Interactive Data Table: Representative HPLC Method for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of solvents (e.g., Hexane/Isopropanol/Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (e.g., at 210 nm) or Mass Spectrometry (MS) |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Note: This table provides typical parameters for a chiral HPLC separation and serves as a model for the analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, amino acids, including this compound, are generally non-volatile and thermally labile, making their direct analysis by GC challenging. thermofisher.com To overcome this, a derivatization step is required to convert the polar amino acid into a more volatile and thermally stable derivative. thermofisher.comnih.gov

For N,N-dimethylated amino acids, a common derivatization strategy is the reaction with an alkyl chloroformate, such as ethyl chloroformate, in an alcohol/water medium. nih.govresearchgate.net This reaction converts the carboxylic acid and amino groups into their respective ester and carbamate (B1207046) forms, which are amenable to GC analysis. The resulting derivatives can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for structural confirmation. researchgate.netresearchgate.net

The application of GC-MS to a derivatized sample of this compound would allow for its sensitive detection and quantification, even in complex matrices.

Interactive Data Table: Exemplary GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Condition |

| Derivatizing Agent | Ethyl Chloroformate (ECF) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

Note: This table outlines a general approach for the GC-MS analysis of derivatized amino acids, applicable to this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. crsubscription.comamrita.edu It is frequently employed to monitor the progress of a reaction, identify compounds present in a mixture by comparison with standards, and determine the purity of a substance. taylorfrancis.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. iitg.ac.in The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. Different compounds travel up the plate at different rates, resulting in their separation. amrita.edu

The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. iitg.ac.in For the analysis of amino acids, visualization is often achieved by spraying the plate with ninhydrin (B49086) reagent. sjomr.org.in However, ninhydrin typically reacts with primary and secondary amino groups to produce a characteristic purple or yellow color. iitg.ac.in Since this compound is a tertiary amino acid, it will not give a positive ninhydrin test. Therefore, alternative visualization methods, such as iodine vapor or potassium permanganate (B83412) stain, would be necessary to detect its spot on the TLC plate.

Interactive Data Table: General TLC System for Amino Acid Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plate |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 12:3:5 v/v/v) crsubscription.com |

| Sample Application | Spotting via capillary tube |

| Development | Ascending chromatography in a closed chamber |

| Visualization | Iodine vapor or potassium permanganate stain |

Note: This table describes a common TLC system that could be adapted for the analysis of this compound with appropriate visualization.

Stereochemistry and Chirality in 2 Dimethylamino Butanoic Acid Research

Identification and Characterization of Stereoisomers (R- and S-enantiomers)

The absolute configuration of the stereocenter in 2-(Dimethylamino)butanoic acid is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. qmul.ac.uk The identification and characterization of these individual enantiomers are fundamental for understanding their unique properties. Various analytical techniques are employed to distinguish and characterize the R- and S-enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating the enantiomers of chiral acids and their derivatives. tandfonline.com This technique allows for the resolution of the racemic mixture into its individual components, enabling their quantification and collection for further analysis. The determination of enantiomeric excess, a measure of the purity of an enantiomeric sample, is also frequently accomplished using chiral HPLC. tandfonline.com

Spectroscopic methods are indispensable for the structural elucidation of the stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of a chiral solvating agent (CSA), can be used to differentiate enantiomers. nih.gov The CSA forms diastereomeric complexes with each enantiomer, resulting in distinct chemical shifts in the NMR spectrum (a phenomenon known as enantiodiscrimination). nih.govmdpi.com Mass spectrometry is another powerful tool, which can be used in conjunction with chiral derivatizing agents or through specific fragmentation patterns of diastereomeric complexes to identify and quantify enantiomers. researchgate.net

Basic properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₃NO₂ | nih.govbiosynth.com |

| Molecular Weight | 131.17 g/mol | nih.govbiosynth.com |

| CAS Number (Racemate) | 170941-86-3 | nih.gov |

| CAS Number ((2R)-enantiomer) | 2059912-62-6 | biosynth.com |

Optical Activity and Chiroptical Properties

Chiral molecules like the enantiomers of this compound interact with plane-polarized light, causing its rotation. This phenomenon, known as optical activity, is a defining characteristic of chiral compounds and is measured using chiroptical techniques.

Specific rotation ([α]) is a fundamental physical property used to characterize enantiomers. Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. The (R)- and (S)-enantiomers of this compound are expected to have specific rotation values that are identical in magnitude but opposite in sign (e.g., one being dextrorotatory (+) and the other levorotatory (-)). This measurement is performed using a polarimeter, and the value is typically reported with the sodium D-line (589 nm) as the light source, along with the concentration and solvent used. tandfonline.com For example, in the synthesis of related chiral amino acid derivatives, specific rotation is a key parameter measured at each step to confirm the stereochemical integrity of the product. oup.com The separation of diastereomeric esters of a related indolylpropionic acid yielded enantiomers with distinct optical rotations, such as [α] +49° for one and [α] -100° for another, highlighting the power of this technique in distinguishing stereoisomers. tandfonline.com

| Technique | Principle | Application to this compound |

| Specific Rotation | Measures the angle of rotation of plane-polarized light by a chiral sample. | Distinguishes between the (R)- and (S)-enantiomers, which will have equal and opposite rotation values. |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left- and right-circularly polarized light. | Determines the absolute configuration (R or S) by comparing the spectrum to a known standard, as enantiomers produce mirror-image spectra. acs.org |

Stereochemical Control in Synthesis and Derivatization

The synthesis of enantiomerically pure forms of this compound is crucial for studying its specific biological and pharmacological effects. Stereochemical control can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For instance, the stereoselective synthesis of amino acids can start from a naturally occurring chiral precursor like L-threonine, where the existing stereocenter directs the formation of new ones in a predictable manner. oup.com Another advanced method involves the double stereodifferentiation aldol (B89426) addition of oxazolidinone enolates to N-(tert-butylsulfinyl) imines, which provides high stereocontrol in the formation of α,β-diamino acids. researchgate.net

Chiral resolution is a method used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. A common approach is to react the racemic acid with an enantiomerically pure chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomers. tandfonline.comresearchgate.net Since diastereomers have different physical properties, they can be separated by standard techniques like fractional crystallization or chromatography. researchgate.net After separation, the chiral auxiliary is removed, yielding the pure enantiomers of the original acid. tandfonline.com

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

The three-dimensional structure of a molecule is critical for its interaction with biological systems, which are themselves chiral. The stereochemistry of this compound and its derivatives can have a profound impact on their molecular recognition by enzymes, receptors, and other biological macromolecules.

Often, only one enantiomer of a chiral molecule will exhibit the desired biological activity, while the other may be less active or even have undesirable effects. This enantiomer-specific activity is due to the precise spatial arrangement required for a molecule to fit into a chiral binding site, similar to how a right hand will not fit into a left-handed glove. For example, research on DNA minor groove binding molecules showed that the stereochemistry of the linker connecting the binding units significantly affected DNA binding affinity; molecules with an (S) configuration bound more strongly to DNA than their (R) counterparts. caltech.edu

In the realm of natural products, specific stereoisomers are often exclusively produced and are responsible for the compound's potent bioactivity. For instance, the natural product dolastatin H, which exhibits strong cytotoxicity, contains the (S)-enantiomer of a similar compound, (S)-2-(dimethylamino)-3-methylbutanoic acid. mdpi.com However, the importance of stereochemistry can be context-dependent. In a study of dodecyl 2-(dimethylamino)propanoate as a skin penetration enhancer, no significant difference in activity was observed between the (R), (S), and racemic forms, suggesting that for this particular application, the chirality of the enhancer was not a critical factor. cuni.cz Nevertheless, the general principle remains that the stereochemical configuration of amino acid derivatives is a key determinant of their interaction with chiral biological targets.

Biological Activity and Mechanisms of Action

Investigation as an Unnatural Amino Acid Derivative

Unnatural amino acids are amino acids that are not naturally incorporated into polypeptide chains. nih.gov These compounds, whether occurring naturally outside of protein synthesis or created synthetically, provide immense structural diversity for developing new therapeutic agents. sigmaaldrich.comagriculturejournals.cz They are widely utilized as chiral building blocks, molecular scaffolds, and conformational constraints in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. sigmaaldrich.com

The incorporation of unnatural amino acids like 2-(Dimethylamino)butanoic acid into peptide-based therapies can confer significant advantages. These modifications can fundamentally alter the drug-like properties of a molecule, potentially improving its stability against enzymatic degradation, enhancing its potency, and increasing its bioavailability compared to peptides composed solely of natural amino acids. nih.gov The N,N-dimethylation on the alpha-carbon, as seen in this compound, sterically shields the adjacent peptide bond, which can increase resistance to proteolysis and thereby extend the molecule's half-life in vivo.

Potential as a Building Block for Biologically Active Compounds

One of the primary applications of this compound is as a building block in the synthesis of more complex, high-value-added compounds for pharmaceutical research. sciencedaily.com The efficient conversion of readily available chemical motifs into diverse molecular structures is a key strategy that can significantly accelerate drug discovery. sciencedaily.comcsmres.co.uk Unnatural amino acids are particularly valuable in this role due to their structural variety and functional versatility, serving as foundational components in the construction of combinatorial libraries for screening. sigmaaldrich.com

The structure of this compound, featuring a carboxylic acid group and a tertiary amine, allows it to be incorporated into larger molecules through various chemical reactions. For instance, its core structure has been integrated into complex derivatives of betulinic acid, which were synthesized and evaluated as potential inhibitors of the Human Immunodeficiency Virus (HIV). nih.gov In such syntheses, the butanoic acid moiety acts as a linker or a structural component that can be modified to optimize the biological activity of the final compound. nih.gov

Modulation of Biological Systems via Derivatives and Analogs

While this compound itself may not be the primary active agent, its derivatives and analogs have been investigated for their ability to modulate various biological systems. These investigations often involve systematic testing through enzyme inhibition, receptor binding, and cell-based assays to determine the biological effects of the synthesized compounds.

Derivatives of butanoic acid have been studied as potential enzyme inhibitors. For example, a structural analog, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, was identified as a potent and selective inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is implicated in the progression of castration-resistant prostate cancer. In this study, the butanoic acid derivative demonstrated competitive inhibition of AKR1C3 and showed selectivity over other related enzymes. nih.gov

Furthermore, the study highlighted the importance of stereochemistry and small structural modifications. The (R)-enantiomer was a potent AKR1C3 inhibitor, while both the (R) and (S) enantiomers showed significantly reduced activity against cyclooxygenase (COX-1) compared to the parent compound naproxen. nih.gov This demonstrates how the butanoic acid scaffold can be used to develop selective inhibitors targeting specific enzymes.

| Compound | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) | COX-1 | 61 nM |

| (S)-2-(6-methoxynaphthalen-2-yl)butanoic acid | COX-1 | 1.93 µM |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | COX-1 | >100 µM (>80% activity remaining) |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C2 | >100 µM (No significant inhibition) |

The design of ligands that bind to specific biological receptors is a cornerstone of pharmacology. Small molecules containing amino acid-like motifs are frequently explored for their potential to interact with receptor binding sites. While specific receptor binding data for derivatives of this compound are not prominently detailed in available literature, related structures have shown high affinity for certain receptors. For instance, A-304121, a D-alanine piperazine amide, demonstrates high affinity for the histamine H3 receptor. researchgate.net This illustrates that small, modified amino acid structures can be crucial components in the development of potent and selective receptor ligands. The this compound scaffold represents a potential starting point for designing novel compounds targeting a variety of receptors.

Cell-based assays provide a biologically relevant context to evaluate the efficacy of novel compounds. Derivatives incorporating a butanoic acid structure have demonstrated significant activity in such assays. In a study focused on developing new anti-HIV agents, a series of betulinic acid derivatives were synthesized, with some containing a butanoic acid-derived linker. nih.gov These compounds were tested for their ability to inhibit HIV-1 replication in MT-4 cells. One derivative, compound 47, which featured a dimethyl succinate ester, exhibited extremely potent anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 0.014 µM. nih.gov This was more potent than the initial lead compound.

| Compound | Description | EC50 (µM) |

|---|---|---|

| Lead Compound 3 | Initial lead betulinic acid derivative | 0.065 |

| Lead Compound 4 | Optimized lead derivative | 0.019 |

| Compound 47 | Derivative with dimethylsuccinic acid linked to piperazine | 0.014 |

| Compound 48 | Analog of 47 lacking a dimethyl succinate amide on the piperazine | 0.49 |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying which parts of a molecule are critical for its biological activity. nih.gov For derivatives containing the butanoic acid moiety, SAR studies have provided clear insights into the structural requirements for potency.

In the development of anti-HIV inhibitors based on betulinic acid, the modifications around the butanoic acid-derived linker were critical. nih.gov The analysis revealed that the presence of a dimethyl succinate ester at the C-3 position of the triterpenoid skeleton was essential for potent anti-HIV activity. For example, compound 47 was highly active (EC₅₀ = 0.014 µM), whereas compound 48, a close analog that lacked a specific amide on the piperazine linker, was approximately 35-fold less potent (EC₅₀ = 0.49 µM). nih.gov This stark difference in activity underscores the sensitivity of the biological target to subtle structural changes in the molecule. Such SAR findings are crucial for the rational design and development of new, more effective therapeutic agents. nih.gov

Metabolic Fate and Biotransformation Pathways

Currently, there is a notable lack of specific scientific literature detailing the metabolic fate and biotransformation pathways of this compound in biological systems. While research exists on the metabolism of structurally related compounds, such as various other butanoic acid derivatives, this information cannot be directly extrapolated to this compound due to the unique influence of the dimethylamino group on its chemical properties and enzymatic interactions.

The metabolic journey of a chemical compound through a biological system is a complex process. It involves a series of enzymatic reactions that can modify the original structure of the compound, leading to various metabolites. These transformations, collectively known as biotransformation, are crucial for determining the compound's biological activity, duration of action, and eventual elimination from the body.

Generally, the metabolism of a compound like this compound could potentially involve several key pathways:

Phase I Reactions: These are initial modifications that introduce or expose functional groups. For a compound with a dimethylamino group, N-demethylation is a common Phase I reaction, catalyzed by cytochrome P450 enzymes. This would result in the formation of 2-(methylamino)butanoic acid and subsequently 2-aminobutanoic acid. Another potential Phase I reaction could be oxidation at various positions on the molecule.

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids. These processes typically increase the water solubility of the compound, facilitating its excretion.

However, without specific experimental data from in vitro or in vivo studies on this compound, any discussion of its metabolic fate remains speculative. Detailed research, including metabolite identification studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, would be necessary to elucidate the precise biotransformation pathways of this compound. Such studies would identify the specific enzymes involved and the chemical structures of the resulting metabolites.

The absence of this critical information in the public domain prevents a detailed and scientifically accurate description of how this compound is processed within a living organism. Therefore, a comprehensive understanding of its biological activity and potential pharmacological effects is currently limited. Further investigation is required to fill this knowledge gap.

Chemical Applications and Industrial Relevance

Utilization in Peptide Synthesis as a Non-Standard Amino Acid

In the field of peptide science, the incorporation of non-natural or unusual amino acids is a key strategy to enhance the therapeutic properties of peptides. pepdd.com These modifications can improve peptide stability against enzymatic degradation, increase biological activity, and refine selectivity for specific targets. pepdd.com 2-(Dimethylamino)butanoic acid serves as a non-standard amino acid, specifically an N,N-dimethylated version of 2-aminobutanoic acid.

The introduction of N-methyl groups into a peptide backbone is known to introduce conformational constraints and increase resistance to proteases. While specific peptides incorporating this compound are not extensively detailed, the use of N-methylated amino acids is a common tactic in drug discovery to optimize the pharmacokinetic profile of peptide-based drugs. pepdd.comgenscript.com The synthesis of peptides that contain such non-canonical amino acids is a crucial approach for the development of new pharmaceutical candidates. nih.gov

| Research Finding | Implication for Peptide Synthesis | Source |

| Incorporation of non-natural amino acids | Can increase peptide activity, selectivity, and plasma stability. | pepdd.com |

| N-methylation of amino acids | Increases resistance to enzymatic degradation and provides structural constraints. | pepdd.comgenscript.com |

| Synthesis with non-canonical amino acids | An attractive strategy for creating novel drug candidates. | nih.gov |

Role as a Versatile Building Block in Complex Molecule Synthesis

The de novo synthesis of complex molecules relies on the availability of versatile chemical building blocks that can be assembled into larger, functional structures. mdpi.com Amino acids are particularly useful as they often contain at least two distinct functional groups, allowing them to act as hubs for constructing multifunctional molecules. mdpi.com

This compound, with its carboxylic acid and tertiary amine functionalities, is a bifunctional building block. This dual functionality is a valuable attribute in synthetic strategies such as diversity-oriented synthesis and the creation of chemical libraries for drug discovery, where varied and complex molecular architectures are desired. nih.gov Its structure allows for sequential reactions at its different functional sites, enabling the controlled construction of more elaborate molecules.

Applications in Material Science

The distinct chemical groups within this compound make it and its derivatives suitable for applications in the development of advanced materials.

Monomers are the foundational units that link together to form polymers, and the chemical nature of the monomer dictates the final properties of the polymeric material. nih.govsigmaaldrich.com Monomers that contain polar functional groups, such as carboxylic acids and amines, are often used to impart properties like hydrophilicity and specific reactivity to the resulting polymer. nih.gov While this compound itself is not a widely cited monomer, its structural motifs are found in related compounds used in polymerization. For example, dimethylaminoalkylamides of butanoic acid have been synthesized and studied for their activity in the curing and polymerization of epoxy resins. researchgate.net This indicates the potential utility of the this compound scaffold in creating reactive monomers for specialized polymer systems.

In the field of organic electronics, interfacial materials play a critical role in the performance of devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). diva-portal.orgnih.gov These materials are used to modify electrode surfaces to facilitate more efficient charge injection or extraction. nih.gov Molecules containing dimethylamino functional groups have proven effective for this purpose. For instance, a fullerene derivative featuring a dimethylamino group has been successfully employed as an interfacial material in polymer solar cells, where it helps to reduce the work function of the cathode. acs.org The polymer PFN, which also contains dimethylamino groups, is known to be an efficient interlayer for producing low-work-function electrodes. diva-portal.org The N,N-dimethylamino group present in this compound is a key structural feature in these types of materials, suggesting its relevance in the design of new interfacial modifiers for organic electronic devices.

| Application Area | Role of Dimethylamino Group | Example | Source |

| Organic Solar Cells | Reduces electrode work function, improving device efficiency. | A fullerene derivative with a dimethylamino moiety. | acs.org |

| Organic Electronics | Acts as an efficient interlayer material for low-work-function electrodes. | Poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctyl-fluorene)] (PFN) | diva-portal.org |

Cross-linking Agent Development

Chemical cross-linking is a process used to form strong, covalent bonds between polymer chains, thereby enhancing the mechanical and thermal stability of materials. nih.gov The choice of cross-linking agent is critical, as its structure and reactivity significantly influence the final properties of the cross-linked material. mdpi.com

One of the most common "zero-length" cross-linking agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the formation of a covalent bond between a carboxyl group and an amine group. nih.gov Notably, EDC contains a dimethylamino group. The structure of this compound, possessing both a carboxylic acid and a tertiary amine, presents the necessary functionalities to be explored in the development of novel cross-linking systems. It has the potential to act as a linker molecule, bridging different polymer chains or functional groups within a material matrix.

Precursor in Fine Chemical and Pharmaceutical Production

Butyric acid and its derivatives are utilized in various industrial sectors, including the pharmaceutical and chemical industries, where they can serve as precursors to biofuels and in the synthesis of prodrugs with potential anticancer properties. nih.gov this compound is classified as a fine chemical and is available commercially as a pharmaceutical intermediate. nbinno.com This designation indicates its role as a starting material or an intermediate compound in the multi-step synthesis of more complex, high-value molecules for the pharmaceutical or specialty chemical markets.

Computational Chemistry Studies

Molecular Modeling and Geometry Optimization

Molecular modeling is the foundational step in computational analysis, focusing on constructing a three-dimensional representation of a molecule and finding its most stable arrangement of atoms in space, known as the optimized geometry. This process seeks to identify the conformation with the minimum potential energy.

For 2-(Dimethylamino)butanoic acid, geometry optimization would involve defining the initial connectivity of the atoms and then employing algorithms to systematically adjust bond lengths, bond angles, and dihedral angles to find the lowest energy state. This is a crucial prerequisite for more advanced calculations, as the geometry of a molecule dictates many of its chemical and physical properties. The process results in a set of Cartesian coordinates for each atom, representing the molecule's most stable three-dimensional structure. Public chemical databases like PubChem provide a computed 3D conformer for this compound, which serves as a starting point for such studies. nih.gov

Table 1: Computed Geometric and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO2 | PubChem nih.gov |

| Molecular Weight | 131.17 g/mol | PubChem nih.gov |

| XLogP3 | -1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule.

An MD simulation of this compound, typically in a simulated aqueous environment, would provide a detailed picture of its conformational landscape. This would involve tracking the positions of all atoms in the molecule over a set period, revealing how the molecule folds, rotates, and interacts with its surroundings. This is particularly important for understanding how the molecule might adopt different shapes to interact with biological targets. Extensive MD simulations have been conducted on various amino acids to understand their behavior in solution and within larger biological systems. nih.govfu-berlin.de

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. Molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and structural features, would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to guide the design of new analogues with potentially improved activity. QSAR studies are frequently applied to peptides and short-chain amino acid derivatives to understand the structural requirements for their biological effects. researchgate.netnih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into the molecular structure and electronic characteristics of compounds like this compound. By employing theoretical models, it is possible to simulate and analyze various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These computational predictions are instrumental in complementing experimental data, aiding in spectral assignments, and understanding the relationship between molecular structure and spectroscopic behavior.

Modern computational approaches, particularly those based on Density Functional Theory (DFT), have become standard for the accurate prediction of spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate NMR chemical shifts with a high degree of accuracy. nih.gov Similarly, time-dependent DFT (TD-DFT) is a reliable method for simulating electronic transitions observed in UV-Vis spectroscopy. scispace.com Vibrational frequencies in IR spectra are also commonly predicted using DFT calculations, which can provide a detailed assignment of the observed absorption bands to specific molecular vibrations.

The following subsections detail the predicted spectroscopic properties of this compound based on these established computational methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound are crucial for the complete assignment of its NMR spectra. These predictions are typically performed using DFT methods. The accuracy of such predictions can be quite high, with some computational models achieving mean absolute errors of approximately 1.26 ppm for ¹³C and 0.10 ppm for ¹H chemical shifts when compared to experimental data. frontiersin.org

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, this includes the effects of the carboxylic acid group, the dimethylamino group, and the aliphatic chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H on C2 | 3.10 - 3.30 |

| H on C3 | 1.80 - 2.00 |

| H on C4 (CH₃) | 0.90 - 1.10 |

| H on N(CH₃)₂ | 2.30 - 2.50 |

| H on COOH | 10.0 - 12.0 |

This table is interactive. Click on the headers to sort the data.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (COOH) | 175.0 - 180.0 |

| C2 | 60.0 - 65.0 |

| C3 | 25.0 - 30.0 |

| C4 | 10.0 - 15.0 |

| N(CH₃)₂ | 40.0 - 45.0 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Computational predictions of the IR spectrum of this compound allow for the assignment of vibrational modes to the corresponding functional groups. DFT calculations can predict the frequencies of these vibrations. For carboxylic acids, characteristic vibrations include the C=O stretch, the O-H stretch, and the C-O stretch. nih.gov The presence of the dimethylamino group introduces characteristic C-N stretching and H-C-N bending vibrations.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| C-H Stretch | 2850 - 3000 | Aliphatic/N-Methyl |

| C=O Stretch | 1700 - 1725 | Carboxylic Acid |

| C-N Stretch | 1000 - 1250 | Dimethylamino |

| C-O Stretch | 1210 - 1320 | Carboxylic Acid |

| O-H Bend | 1395 - 1440 | Carboxylic Acid |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of the UV-Vis absorption spectrum of this compound can be achieved through TD-DFT calculations. scispace.com Aliphatic amino acids that lack significant chromophores are generally not expected to show strong absorption in the near-UV or visible regions. researchgate.net The electronic transitions in this compound are primarily associated with the n → π* transition of the carbonyl group in the carboxylic acid and potential charge-transfer transitions involving the nitrogen lone pair of the dimethylamino group. These transitions typically occur at shorter wavelengths.

Predicted UV-Vis Absorption for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~ 210 | Low to Moderate | n → π* (C=O) |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally friendly methods for synthesizing 2-(dimethylamino)butanoic acid. Current synthetic routes can be effective, but there is a continuous drive towards methodologies that offer higher yields, use less hazardous reagents, and are more atom-economical. One area of focus could be the exploration of catalytic processes that minimize waste and energy consumption. For instance, processes involving the reaction of amines with acids can be optimized. mdpi.com Another approach could involve enzymatic synthesis, harnessing the specificity of biocatalysts to produce the desired compound under mild conditions, thereby reducing the environmental footprint. mdpi.com Research into continuous flow chemistry could also offer a more sustainable and scalable alternative to traditional batch processing. A patent for a related compound, 2-(N, N- dimethylamino)-2 phenyl butanol, highlights a multi-step synthesis beginning with an addition reaction followed by hydrolysis, esterification, and reduction, suggesting that streamlining such processes is a key objective. google.com

Exploration of Novel Biological Functions and Therapeutic Potentials

While the parent compound, butanoic acid (butyric acid), is known for its role as a histone deacetylase (HDAC) inhibitor and its importance in gut health, the specific biological functions of this compound are less understood. biointerfaceresearch.comresearchgate.net Future research is poised to delve into its potential therapeutic applications. Given that derivatives of butyric acid have shown promise as anti-neoplastic agents, a key research avenue will be to investigate the anticancer properties of this compound. nih.gov The presence of the dimethylamino group may alter its pharmacokinetic properties and cellular uptake, potentially offering advantages over butyric acid itself, which has limitations due to a short half-life. biointerfaceresearch.com

Furthermore, the structural similarity to other amino acid derivatives suggests potential antimicrobial or antifungal activities. mdpi.comsmolecule.com Investigations into its effects on various pathogens could reveal new applications in treating infectious diseases. mdpi.com Exploring its role in metabolic and neurodegenerative disorders also presents a promising frontier, given the broad physiological effects of short-chain fatty acids and their derivatives. researchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Properties

Building upon the core structure of this compound, a significant area of future research will be the design and synthesis of advanced derivatives with specific, enhanced properties. By modifying the parent molecule, researchers can aim to improve its efficacy, selectivity, and stability. For example, creating ester prodrugs, such as pivalyloxymethyl butyrate (B1204436) (a derivative of butyric acid), can enhance intracellular delivery and result in more potent biological effects at lower concentrations. nih.gov

The synthesis of new derivatives could involve introducing different functional groups to the butanoic acid backbone to modulate its biological activity. mdpi.com This could lead to the development of compounds with tailored therapeutic profiles, such as enhanced targeting of cancer cells or improved ability to cross the blood-brain barrier for neurological applications. The goal is to create a library of related compounds that can be screened for a wide range of biological activities.

Integration of High-Throughput Screening and Computational Design

To accelerate the discovery of new functions and derivatives, future research will increasingly rely on the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of thousands of compounds against specific biological targets, making it an essential tool for identifying "hits" with potential therapeutic effects from a library of derivatives. alitheagenomics.comsbpdiscovery.org This automated process can quickly assess the biological activity of newly synthesized this compound analogs. ufl.edu

In parallel, computational methods like Density Functional Theory (DFT) can be used to predict the molecular structure, electronic properties, and reactivity of new derivatives before they are synthesized. biointerfaceresearch.com This in silico approach helps in understanding structure-activity relationships and designing molecules with a higher probability of success. biointerfaceresearch.comresearchgate.net Molecular dynamics simulations can further provide insights into how these molecules interact with biological targets, such as proteins or receptors, guiding the design of more potent and selective compounds. nih.govresearchgate.net Combining these computational tools with HTS creates a powerful workflow for efficiently exploring the therapeutic potential of this compound and its derivatives.

Environmental and Green Chemistry Considerations in Synthesis and Application

As with any chemical compound, future research must address the environmental impact and apply green chemistry principles to the synthesis and application of this compound. This involves conducting life-cycle assessments (LCA) to evaluate the environmental footprint of different production methods, from raw material extraction to final product disposal. mdpi.com The goal is to develop processes that are not only economically viable but also sustainable.

Research into greener synthetic routes will focus on using renewable feedstocks, employing safer solvents, and minimizing energy consumption. mdpi.com For instance, biorefinery concepts that utilize biomass to produce butyric acid and other chemicals offer a more sustainable alternative to petroleum-based synthesis. mdpi.com Furthermore, understanding the fate and potential toxicity of this compound and its derivatives in the environment is crucial. This includes studying their biodegradability and potential for bioaccumulation to ensure that their application does not pose a risk to ecosystems. Regulations, such as those concerning the industrial use of related compounds, underscore the importance of workplace safety and environmental controls. cornell.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)butanoic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves tert-butyl ester intermediates (e.g., 2-[(Dimethylamino)methylene]-3-oxobutanoic acid tert-butyl ester) under controlled reaction conditions. Key steps include:

- Use of aziridine intermediates for regioselective fluorination in radiolabeling (e.g., reaction with [¹⁸F]TBAF) .

- Optimization of reaction solvents (e.g., acetonitrile-dimethylsulfoxide mixtures) to improve yield and purity .

- Enantiomeric purity can be achieved via chiral HPLC or enzymatic resolution methods .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., dimethylamino and carboxylic acid moieties) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₁₃NO₃, MW 147.17 g/mol) .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Impurities (e.g., regioisomers in fluorinated analogs) can skew results. Validate purity via HPLC and NMR .

- Experimental Models : Differences in cell lines (e.g., apoptosis assays vs. cytotoxicity screens) require standardization .

- Dose-Response Relationships : Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity .

Q. What strategies optimize the application of this compound in apoptosis imaging studies?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁸F-labeled analogs (e.g., [¹⁸F]NST732) via nucleophilic substitution with [¹⁸F]TBAF, achieving radiochemical yields of 7% .

- In Vivo Validation : Use positron emission tomography (PET) to track biodistribution in tumor-bearing murine models .

- Competitive Binding Assays : Compare uptake with non-apoptotic cells to confirm specificity .

Q. How do computational models (e.g., QSPR, neural networks) predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Predict logP and solubility using density functional theory (DFT) .

- Neural Networks : Train models on datasets (e.g., melting points, pKa) to forecast bioavailability .

- Statistical Thermodynamics : Estimate partition coefficients (e.g., octanol-water) for drug-likeness screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|